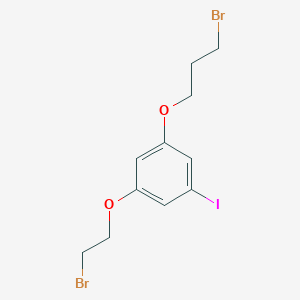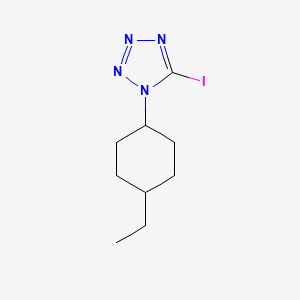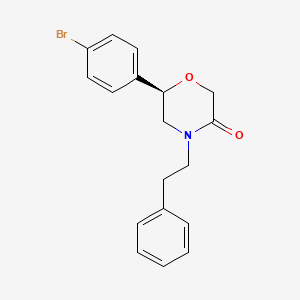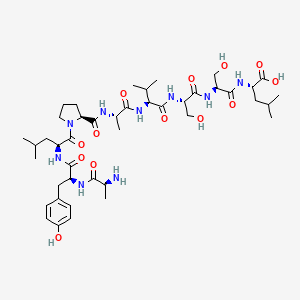![molecular formula C21H18O3 B14192783 Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester CAS No. 832731-02-9](/img/structure/B14192783.png)
Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzeneacetic acid moiety linked to a biphenyl group through an oxygen atom, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with methanol in the presence of a catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The biphenyl group is introduced through a nucleophilic substitution reaction, where a suitable biphenyl derivative reacts with the esterified Benzeneacetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
- Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester
Comparison: Benzeneacetic acid, 4-([1,1’-biphenyl]-3-yloxy)-, methyl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced hydrophobic interactions and potentially greater biological activity.
Eigenschaften
CAS-Nummer |
832731-02-9 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
methyl 2-[4-(3-phenylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)14-16-10-12-19(13-11-16)24-20-9-5-8-18(15-20)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
YJXNPPSPNHVQND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)

![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
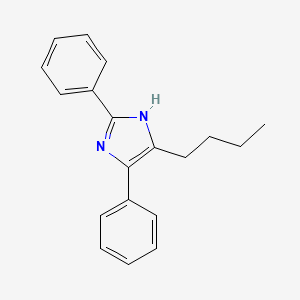
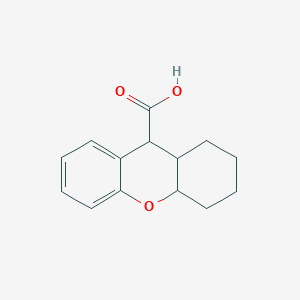
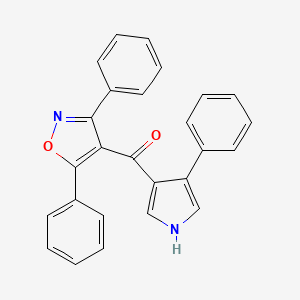
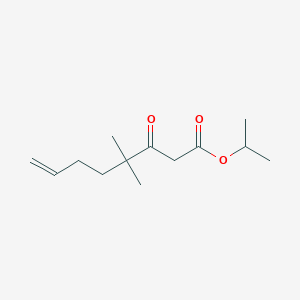
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
